molecular formula C25H23N5OS B2741831 4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide CAS No. 922588-30-5

4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

Cat. No. B2741831
CAS RN: 922588-30-5
M. Wt: 441.55
InChI Key: VZULNPVBLXQLFN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyridazine ring, and a pyrrolidine ring . The presence of these rings suggests that this compound could have interesting biological activities. The pyrrolidine ring, in particular, is a common feature in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrolidine ring could be formed using a variety of methods, including cyclization reactions . The thiazole and pyridazine rings could be formed through condensation reactions or ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the thiazole and pyridazine rings are six-membered rings containing multiple nitrogen and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom, while the thiazole and pyridazine rings could react at the nitrogen or sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of multiple nitrogen and sulfur atoms could make the compound more polar, affecting its solubility and reactivity .

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives have demonstrated analgesic and anti-inflammatory properties . Although direct studies on our compound are limited, its structural features may contribute to similar effects. Further research is needed to validate its efficacy.

Antiviral Potential

Thiazoles, including those structurally related to our compound, have shown antiviral activity . Investigating its impact on viral infections could be valuable.

Antitumor and Cytotoxic Activity

Thiazoles have been explored as potential antitumor agents. Our compound’s unique structure may contribute to cytotoxic effects against cancer cells. Further studies are needed to assess its efficacy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activities, as well as optimization of its synthesis. The pyrrolidine ring, in particular, is a versatile scaffold that can be modified in many ways to create new compounds with potentially interesting biological activities .

properties

IUPAC Name

4-methyl-2-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5OS/c1-17-23(32-25(26-17)19-7-3-2-4-8-19)24(31)27-20-11-9-18(10-12-20)21-13-14-22(29-28-21)30-15-5-6-16-30/h2-4,7-14H,5-6,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZULNPVBLXQLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

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